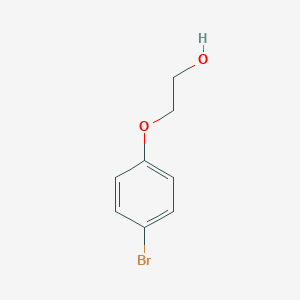

2-(p-Bromophenoxy)ethanol

Description

The exact mass of the compound 2-(4-Bromophenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOGYCRGNHDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188299 | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-88-9 | |

| Record name | 2-(4-Bromophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34743-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(p-Bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-bromophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Bromophenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD2YCE83WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(p-Bromophenoxy)ethanol (CAS 34743-88-9): A Versatile Intermediate in Chemical Synthesis and Drug Discovery

This technical guide provides a comprehensive overview of 2-(p-Bromophenoxy)ethanol, CAS number 34743-88-9, tailored for researchers, scientists, and professionals in drug development. This document delves into its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a pivotal building block in the synthesis of complex molecules and bioactive compounds.

Core Properties and Structural Significance

This compound is a bifunctional organic molecule that possesses a unique combination of a brominated aromatic ring and a primary alcohol. This distinct structure makes it a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the terminal hydroxyl group provides a handle for a wide array of chemical transformations, including etherification, esterification, and oxidation.[1]

The interplay of these functional groups allows for the selective modification of different parts of the molecule, enabling chemists to meticulously tailor its properties for specific synthetic targets.[1] This versatility has led to its application in the development of novel compounds with potential therapeutic applications.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 34743-88-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉BrO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 217.06 g/mol | [1][2][4][5][6] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 53-58 °C | [2][3] |

| Boiling Point | 184 °C at 20 mmHg; 132-134 °C at 4.6 Torr | [2][3] |

| Density | ~1.48 g/cm³ (estimate) | [2] |

| pKa | 14.18 ± 0.10 (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| InChI Key | QYIOGYCRGNHDNK-UHFFFAOYSA-N | [1][3][4][5][6] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol, in this case, 4-bromophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic haloethanol, such as 2-bromoethanol or 2-chloroethanol.[7] The choice of a strong base is crucial for the complete deprotonation of the phenol. Sodium hydride (NaH) is a frequently used and effective base for this transformation.[7]

Experimental Protocol: Williamson Ether Synthesis

This protocol details a laboratory-scale synthesis of this compound from 4-bromophenol and 2-bromoethanol.

Materials and Reagents:

-

4-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is then cooled to 0 °C in an ice bath.

-

Formation of the Phenoxide: A solution of 4-bromophenol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The cessation of hydrogen gas evolution indicates the completion of the phenoxide formation.

-

Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 2-bromoethanol (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux (approximately 66 °C for THF) and stirred for 4-12 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then partitioned between ethyl acetate and water.

-

Extraction and Purification: The aqueous layer is separated and extracted twice more with ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of synthesized this compound. The following are the expected analytical data from common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the ethoxy chain, and the hydroxyl proton. The aromatic protons will typically appear as two doublets in the aromatic region due to the para-substitution pattern. The methylene protons adjacent to the oxygen atoms will appear as triplets, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen. The two aliphatic carbons of the ethoxy chain will also be clearly distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its functional groups. Key vibrational modes include a strong, broad absorption for the O-H stretching of the alcohol group, typically found around 3400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]

| Ion/Fragment Description | m/z Value (⁷⁹Br / ⁸¹Br) | Notes |

| Molecular Ion [M]⁺ | 216 / 218 | Corresponds to the molecular weight of C₈H₉BrO₂.[1] |

| [M - CH₂OH]⁺ | 185 / 187 | Loss of the hydroxymethyl group.[1] |

Applications in Drug Discovery and Organic Synthesis

The primary significance of this compound lies in its utility as a versatile synthetic intermediate.[1] It serves as a foundational building block for the synthesis of more complex and often biologically active molecules.

Role as a Synthetic Intermediate

The dual functionality of this compound allows for a stepwise and controlled elaboration of its structure. For instance, the hydroxyl group can be further functionalized through reactions such as etherification or esterification. A common strategy is the introduction of a propargyl group via reaction with propargyl bromide, which prepares the molecule for "click" chemistry or further coupling reactions.[1] Similarly, allylation with allyl bromide introduces a versatile allyl group.[1]

The bromine atom on the aromatic ring is a key feature for diversification. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise in the field of medicinal chemistry. For example, it has been utilized in the preparation of aryl-substituted diazabicyclononenecarboxamides, which have been investigated as potent renin inhibitors.[1] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. The inhibition of renin is a therapeutic strategy for the treatment of hypertension.

Representative Reaction Pathway

Caption: Functionalization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a reactive brominated aromatic ring with a primary alcohol, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.

References

-

Supporting information for - The Royal Society of Chemistry. (URL: [Link])

-

1 - Supplementary Information. (URL: [Link])

-

2-(4-Bromophenyl)ethanol - ChemBK. (URL: [Link])

-

Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

-

-

The Williamson Ether Synthesis. (URL: [Link])

-

-

Experiment 06 Williamson Ether Synthesis. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

-

This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem. (URL: [Link])

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

-

2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem. (URL: [Link])

-

2-bromoethanol - Organic Syntheses Procedure. (URL: [Link])

-

Chemical Properties of Ethanol, 2-(4-bromophenoxy)- (CAS 34743-88-9) - Cheméo. (URL: [Link])

-

2-(4-Bromophenoxy)ethanol - CAS Common Chemistry. (URL: [Link])

-

Ethanol, 2-(4-bromophenoxy)- - the NIST WebBook. (URL: [Link])

-

Ethanol, 2-(4-bromophenoxy)- - the NIST WebBook. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-BROMOPHENOXY)ETHANOL price,buy 2-(4-BROMOPHENOXY)ETHANOL - chemicalbook [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Ethanol, 2-(4-bromophenoxy)- [webbook.nist.gov]

- 5. Ethanol, 2-(4-bromophenoxy)- [webbook.nist.gov]

- 6. Ethanol, 2-(4-bromophenoxy)- (CAS 34743-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and characterization of 2-(p-Bromophenoxy)ethanol

An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Bromophenoxy)ethanol

Introduction: A Versatile Aryloxyalkanol Building Block

This compound is a valuable chemical intermediate distinguished by its unique trifecta of functional groups: a primary alcohol, an ether linkage, and a brominated aromatic ring. This combination makes it a highly versatile building block in the fields of organic synthesis and medicinal chemistry. The terminal hydroxyl group offers a reactive site for a wide array of chemical transformations, including oxidation and esterification. The ether bond provides structural stability, while the bromine atom on the phenyl ring is a key handle for introducing further molecular complexity through powerful cross-coupling reactions.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to serve as a practical resource for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Part 1: Synthesis via Williamson Etherification

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[1] This classic organic reaction, first developed in the 1850s, remains a cornerstone of ether synthesis due to its reliability and broad applicability.[2][3]

Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The reaction is initiated by the deprotonation of a weakly acidic phenol (4-bromophenol) using a strong base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide (in this case, a 2-haloethanol), displacing the halide leaving group in a single, concerted step to form the ether linkage.[2][3]

The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would produce an alkene as an undesired byproduct, particularly when a sterically unhindered and strong base like the phenoxide is used.[4][5][6]

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Bromophenol

-

2-Chloroethanol or 2-Bromoethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or a suitable polar aprotic solvent like DMF)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in ethanol. To this solution, add a stoichiometric amount of powdered sodium hydroxide (1.0 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the sodium 4-bromophenoxide salt.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.1 eq) to the reaction mixture. While 2-bromoethanol could also be used and has a better leaving group, 2-chloroethanol is often chosen for its lower cost and toxicity.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the aqueous layer three times with diethyl ether.[7] Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol) and then with brine (to remove residual water).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.[8]

Part 2: Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [9] |

| Molecular Weight | 217.06 g/mol | [9] |

| Appearance | White to off-white solid | |

| Melting Point | 53-55 °C | |

| Boiling Point | 184 °C at 20 mmHg | |

| CAS Number | 34743-88-9 | [9] |

Spectroscopic and Chromatographic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected chemical shifts (in CDCl₃) are influenced by the electronegativity of adjacent atoms (oxygen) and the anisotropic effects of the aromatic ring.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to O) | ~6.8-7.0 | Doublet (d) | 2H | Shielded by the electron-donating ether oxygen. |

| Ar-H (ortho to Br) | ~7.3-7.5 | Doublet (d) | 2H | Deshielded by the electron-withdrawing bromine. |

| -O-CH₂ - | ~4.1 | Triplet (t) | 2H | Deshielded by the adjacent ether oxygen. |

| -CH₂ -OH | ~3.9 | Triplet (t) | 2H | Deshielded by the adjacent hydroxyl group.[10] |

| -OH | ~2.0-3.0 | Broad Singlet (s) | 1H | Chemical shift is variable and depends on concentration and solvent; often exchanges with D₂O.[10][11] |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon | Predicted δ (ppm) | Rationale |

| C -O (Aromatic) | ~158 | Attached to the highly electronegative oxygen. |

| C -H (Aromatic) | ~116, 133 | Standard aromatic region, split by substituents. |

| C -Br (Aromatic) | ~115 | Attached to bromine, downfield shift. |

| -O-C H₂- | ~69 | Aliphatic carbon attached to ether oxygen. |

| -C H₂-OH | ~61 | Aliphatic carbon attached to hydroxyl oxygen.[10] |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Medium to weak bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium absorptions around 1580 cm⁻¹ and 1480 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic band around 1240 cm⁻¹ (aryl-alkyl ether).

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation information.

-

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. A key feature is the isotopic pattern characteristic of bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2).[9] For this compound, these would appear at m/z = 216 and m/z = 218.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be effectively used to assess the purity of the final compound and to separate it from starting materials or byproducts.[12] A typical mobile phase might consist of acetonitrile and water with a small amount of acid modifier like formic or phosphoric acid.[12]

Part 3: Synthetic Utility and Applications

This compound is not an end-product but a versatile platform for constructing more complex molecules.[1] Its synthetic potential stems from the ability to selectively modify its distinct functional regions.

Caption: Key reaction pathways for this compound.

-

Medicinal Chemistry: The core structure has been incorporated into molecules investigated as potent renin inhibitors, highlighting its potential as a scaffold in drug discovery.[1]

-

Cross-Coupling Reactions: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the synthesis of a diverse library of substituted phenoxyethanol derivatives.[1]

-

Hydroxyl Group Modification: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters, ethers, and other functional groups, further expanding its synthetic versatility.[1]

Part 4: Safety and Handling

Proper safety precautions are mandatory when handling this compound and the reagents used in its synthesis.

| Hazard Information (GHS) | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[13] |

| H315: Causes skin irritation.[13][14] | |

| H319: Causes serious eye irritation.[13][14] | |

| H335: May cause respiratory irritation.[14] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[15]

-

Respiratory Protection: For handling fine powders, a dust mask (e.g., N95) is recommended. Avoid breathing dust or vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

This compound is a readily accessible and highly functionalized intermediate. Its synthesis via the robust Williamson ether reaction is straightforward and efficient. The compound's identity and purity can be rigorously confirmed through a standard suite of spectroscopic and chromatographic techniques. The true value of this molecule lies in its capacity as a versatile starting material, offering three distinct points for chemical modification that enable the rapid assembly of complex molecular architectures for applications in materials science and medicinal chemistry.

References

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

-

ChemBK. 2-(2-Bromophenyl)-ethanol. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Alfa Aesar. Safety Data Sheet: 1-(4-Bromophenyl)ethanol. [Link]

-

NIST. Ethanol, 2-(4-bromophenoxy)-. [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of ethanol. [Link]

-

OpenOChem Learn. Alcohols. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethanol, 2-(4-bromophenoxy)- [webbook.nist.gov]

- 10. Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(p-Bromophenoxy)ethanol

Introduction

2-(p-Bromophenoxy)ethanol (CAS No. 34743-88-9) is a significant chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring a reactive hydroxyl group and a brominated aromatic ring suitable for cross-coupling reactions, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring the identity, purity, and quality required for downstream applications.

This technical guide provides an in-depth analysis of the core spectroscopic data used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides unambiguous structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific principles and field-proven insights into the experimental choices and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines the standard procedure for a high-resolution spectrum.

Objective: To prepare a homogeneous, particulate-free solution of this compound in a deuterated solvent for NMR analysis.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound. The solid nature of the compound at room temperature (m.p. 53-55 °C) facilitates precise measurement.[3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle agitation may be required.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Standard Addition (Optional): Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.00 ppm).

-

Analysis: Cap the NMR tube and insert it into the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.

Caption: Standard workflow for NMR sample preparation and analysis.

Data Presentation: ¹H and ¹³C NMR of this compound

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~ 7.38 | Doublet (d) | 2H | H-3, H-5 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. |

| ~ 6.82 | Doublet (d) | 2H | H-2, H-6 | Aromatic protons ortho to the electron-donating ether oxygen are shielded. |

| ~ 4.09 | Triplet (t) | 2H | H-8 (-OCH₂) | Deshielded by the adjacent electronegative ether oxygen atom. |

| ~ 3.97 | Triplet (t) | 2H | H-9 (-CH₂OH) | Deshielded by the adjacent electronegative hydroxyl oxygen atom. |

| ~ 2.0 (variable) | Broad Singlet | 1H | -OH | The hydroxyl proton is labile and its chemical shift is concentration-dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality of Chemical Shift |

| ~ 158.0 | C-1 | Aromatic carbon directly attached to the highly electronegative ether oxygen. |

| ~ 132.5 | C-3, C-5 | Aromatic carbons ortho to the bromine atom. |

| ~ 116.2 | C-2, C-6 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| ~ 114.0 | C-4 | Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| ~ 69.5 | C-8 (-OCH₂) | Aliphatic carbon deshielded by the ether oxygen. |

| ~ 61.5 | C-9 (-CH₂OH) | Aliphatic carbon deshielded by the hydroxyl oxygen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups, which each have characteristic absorption frequencies.

Experimental Protocol: KBr Pellet Method for Solid Samples

Objective: To prepare a solid dispersion of the sample in an IR-transparent matrix (potassium bromide) for analysis by transmission FTIR.

Methodology:

-

Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which has a strong IR signal.

-

Grinding: Add ~1-2 mg of this compound and ~100-200 mg of the dried KBr to an agate mortar.

-

Homogenization: Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation and Interpretation: Key IR Absorptions

The IR spectrum of this compound is available from the NIST Chemistry WebBook, collected by the Coblentz Society. The key absorption bands confirm the presence of the expected functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3380 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3060 | Medium | C-H Stretch (Aromatic) |

| ~2940, 2880 | Medium | C-H Stretch (Aliphatic) |

| ~1590, 1490 | Strong | C=C Stretch (Aromatic Ring) |

| ~1240 | Strong | C-O Stretch (Aryl Ether, Asymmetric) |

| ~1040 | Strong | C-O Stretch (Primary Alcohol) |

| ~825 | Strong | C-H Bend (p-substituted aromatic, out-of-plane) |

Expert Interpretation:

-

O-H Stretch: The most prominent feature is the strong, broad band around 3380 cm⁻¹. The broadening is a classic indicator of hydrogen bonding between the alcohol groups of adjacent molecules in the solid state.

-

C-H Stretches: The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring (sp² carbons), while the bands just below 3000 cm⁻¹ are from the C-H bonds of the ethyl chain (sp³ carbons).

-

Aromatic Region: The sharp, strong peaks at ~1590 and 1490 cm⁻¹ are diagnostic for the carbon-carbon stretching vibrations within the benzene ring.

-

Fingerprint Region (C-O Stretches): Two strong absorptions are critical for identification. The band at ~1240 cm⁻¹ is the characteristic asymmetric stretch of the aryl-alkyl ether linkage. The band at ~1040 cm⁻¹ corresponds to the C-O stretch of the primary alcohol. The presence of both is a powerful confirmation of the structure.

-

Substitution Pattern: The strong band at ~825 cm⁻¹ is an out-of-plane C-H bending vibration that is highly characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common "hard" ionization technique that not only provides the molecular weight but also induces reproducible fragmentation, yielding a unique fingerprint that aids in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To generate a mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.

-

Ionization: The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[4]

-

Fragmentation: The high energy of the ionization process leaves the molecular ion in an excited state, causing it to fragment into smaller, characteristic ions.

-

Acceleration: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Presentation and Interpretation: The Mass Spectrum

The mass spectrum of this compound is available from the NIST database and displays several key features that confirm its structure.[4]

Table 4: Key Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Ion Assignment |

| 216, 218 | Moderate | [M]⁺• (Molecular Ion) |

| 171, 173 | High | [M - CH₂OH]⁺ |

| 157, 159 | High | [BrC₆H₄]⁺ |

| 45 | High | [CH₂CH₂OH]⁺ |

Expert Interpretation:

-

Molecular Ion and Bromine Isotopes: The presence of a pair of peaks at m/z 216 and 218 in an approximate 1:1 ratio is definitive proof of the presence of one bromine atom in the molecule. This pattern arises from the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br. The mass of 217 g/mol for the molecular formula C₈H₉BrO₂ aligns perfectly with these observed ions.[4]

-

Major Fragmentation Pathways: The fragmentation pattern is highly informative and governed by the stability of the resulting ions.

Caption: Key fragmentation pathways for this compound in EI-MS.

-

Formation of the Base Peak (m/z 171, 173): The most stable and thus most abundant fragment (the base peak) is often not from a simple cleavage. In this case, it likely arises from the loss of the CH₂OH radical, followed by rearrangement to the stable bromophenoxy cation.

-

Loss of the Ether Sidechain (m/z 157, 159): Cleavage of the ether C-O bond results in the loss of the entire •OCH₂CH₂OH side chain, yielding the bromophenyl cation at m/z 157 and 159.

-

Alpha-Cleavage (m/z 31): Cleavage of the bond between the two ethyl carbons (alpha to the hydroxyl group) is a common fragmentation for primary alcohols, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural confirmation. ¹H and ¹³C NMR spectroscopy would precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alcohol, aryl ether, and p-substituted benzene ring functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern and fragmentation. The collective data from these techniques forms a robust, self-validating analytical package essential for any researcher utilizing this versatile chemical intermediate.

References

-

AIST:Spectral Database for Organic Compounds,SDBS . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Ethanol, 2-(4-bromophenoxy)- . In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

2-(4-Bromophenyl)ethanol . In PubChem; National Center for Biotechnology Information. [Link]

-

2-(4-Bromophenoxy)ethanol . CAS Common Chemistry. [Link]

Sources

Introduction: Understanding the Core Attributes of 2-(p-Bromophenoxy)ethanol

An In-depth Technical Guide to the Solubility and Stability of 2-(p-Bromophenoxy)ethanol

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a specific focus on its solubility profile and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for accurate assessment. The guide details experimental protocols for solubility determination and forced degradation studies, explains the causality behind experimental choices, and presents data in a clear, accessible format. All claims are substantiated with authoritative references to ensure scientific integrity.

This compound is an aromatic ether alcohol with the chemical formula C₈H₉BrO₂. Its molecular structure, featuring a brominated phenyl ring linked to an ethanol group via an ether bond, imparts specific characteristics that are crucial for its application in chemical synthesis and pharmaceutical research. As an intermediate or a reference standard, a thorough understanding of its solubility and stability is paramount for ensuring the accuracy, reproducibility, and safety of experimental and developmental work.

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the bulky, hydrophobic bromophenoxy group dictates its solubility in organic solvents and limits its aqueous solubility. The ether linkage and the carbon-bromine bond are potential sites of chemical degradation. This guide provides the foundational knowledge and practical protocols to navigate these properties effectively.

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | |

| Molecular Weight | 217.06 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-68 °C | |

| Boiling Point | 163-165 °C at 13 mmHg | |

| pKa | 14.49 (Predicted) |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The dual hydrophobic and hydrophilic nature of this compound results in a varied solubility profile.

Qualitative and Quantitative Solubility

Initial assessments indicate that this compound is soluble in alcohols and ethers, while being insoluble in water. For drug development and research applications, a more quantitative understanding is often required. The following table summarizes solubility data in common laboratory solvents.

| Solvent | Type | Solubility (at 25 °C) | Experimental Notes |

| Water | Polar Protic | < 1 mg/mL (Practically Insoluble) | The large, non-polar bromophenoxy group dominates, limiting interaction with water molecules. |

| Ethanol | Polar Protic | Soluble | The ethanol moiety of the solute interacts favorably with the solvent. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, hydrogen bonding and dipole-dipole interactions facilitate dissolution. |

| Acetone | Polar Aprotic | Freely Soluble | Acts as a good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Non-polar | Soluble | The bromophenoxy group's hydrophobicity drives solubility in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A versatile solvent capable of dissolving a wide range of compounds. |

Experimental Protocol: Kinetic Solubility Determination via HPLC

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in a buffered aqueous solution, a common requirement in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. After equilibration, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Calibration Curve: Prepare a series of calibration standards by diluting the stock solution in a 50:50 acetonitrile:water mixture. Recommended concentrations: 1, 5, 10, 25, 50, 100 µM.

-

Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours to allow for equilibration. c. Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

HPLC Analysis: a. Inject the filtered samples and calibration standards onto the HPLC system. b. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water (with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 225 nm (where the benzene ring exhibits strong absorbance).

- Injection Volume: 10 µL.

-

Data Analysis: a. Plot the peak area from the calibration standards against their known concentrations to generate a linear regression curve. b. Use the equation of the line to calculate the concentration of this compound in the filtered test samples. This value represents the kinetic solubility.

Causality and Trustworthiness: The use of a standardized HPLC method with a calibration curve ensures quantitative accuracy. The kinetic nature of this assay (starting from a solid and allowing it to dissolve) mimics conditions relevant to many biological and formulation scenarios. The 1% DMSO concentration is a standard practice to minimize co-solvent effects while ensuring the compound is initially in solution.

Diagram: Workflow for Kinetic Solubility Determination

Caption: Workflow for determining the kinetic solubility of this compound.

Chemical Stability and Degradation

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding potential degradation products that may affect its purity, activity, or safety. This compound is generally stable under normal storage conditions (cool, dry, dark place). However, it possesses functional groups that can be susceptible to degradation under stress.

Potential Degradation Pathways

-

Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides, especially in the presence of light and oxygen. The aromatic ring can also undergo oxidative degradation under harsh conditions.

-

Hydrolysis: While the ether bond is generally stable, it can be cleaved under extreme pH (highly acidic or basic) and high-temperature conditions.

-

Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light). The resulting samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution 1:1 with 1 M HCl. Heat at 80 °C for 4 hours.

-

Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the sample solution at 80 °C for 24 hours.

-

Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep a sample solution at room temperature, protected from light.

-

-

Sample Quenching: After the exposure period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

HPLC Analysis (Stability-Indicating Method): a. Rationale: A gradient elution method is used to ensure the separation of the parent peak from any more polar or less polar degradation products that may form. b. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

- Flow Rate: 1.0 mL/min.

- Detection: Photodiode Array (PDA) detector to obtain UV spectra of all peaks, aiding in peak purity assessment and identification.

-

Data Analysis: a. Compare the chromatograms from the stressed samples to the control sample. b. Calculate the percentage degradation of this compound. c. Assess peak purity of the parent peak to ensure co-eluting impurities are not present. d. Analyze the UV spectra of new peaks to gain preliminary information about the degradants.

Self-Validating System: The use of a control sample and a PDA detector makes this protocol self-validating. The control confirms the stability of the compound under ambient conditions, while the PDA detector helps to confirm that the separation method is adequate (peak purity) and provides spectral data for all detected peaks, which is the first step in identifying unknown degradants.

Diagram: Forced Degradation Study Logic

Caption: Logical workflow for a forced degradation study of this compound.

Summary and Best Practices

-

Solubility: this compound exhibits poor aqueous solubility but is readily soluble in common organic solvents like acetone, ethanol, and DMSO. For quantitative studies, HPLC-based methods provide accurate and reproducible data.

-

Stability: The compound is stable under standard storage conditions. However, forced degradation studies reveal potential liabilities towards strong oxidative and photolytic stress. The ether linkage and C-Br bond are the likely sites of degradation.

-

Storage: To ensure long-term integrity, this compound should be stored in a well-sealed container, protected from light, in a cool and dry place.

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area to avoid inhalation of dust.

This guide provides the essential framework for working with this compound. By understanding its solubility and stability profile, researchers can design more robust experiments, develop stable formulations, and ensure the quality and reliability of their results.

References

-

PubChem, National Center for Biotechnology Information. Compound Summary for CID 13035, 2-(4-Bromophenoxy)ethanol. [Link]

A Senior Application Scientist's Guide to 2-(p-Bromophenoxy)ethanol in Modern Organic Synthesis

This guide provides an in-depth technical exploration of 2-(p-Bromophenoxy)ethanol, a versatile building block in organic synthesis. We will move beyond simple catalog descriptions to uncover the causality behind its applications, focusing on its role in the construction of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Molecular Attributes and Synthetic Utility

This compound, with its distinct structural features—a brominated aromatic ring and a primary alcohol—offers a dual-handle for synthetic manipulation. The para-substituted bromine atom provides a reactive site for cross-coupling reactions, while the terminal hydroxyl group is amenable to a wide range of transformations, including etherification, esterification, and oxidation. This orthogonal reactivity is the cornerstone of its utility as a building block, allowing for sequential and controlled modifications to build molecular complexity.

Key Synthetic Transformations and Mechanistic Insights

The strategic application of this compound hinges on the selective reaction of its two primary functional groups. The choice of reagents and reaction conditions dictates which part of the molecule will react, a fundamental concept in multi-step synthesis.

O-Alkylation: The Williamson Ether Synthesis

One of the most common applications of this compound is as a nucleophile in the Williamson ether synthesis. The terminal hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then displaces a halide or other leaving group on an electrophilic partner.

Mechanism: The reaction proceeds via a classic SN2 mechanism. The strength of the base is a critical parameter. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol, leading to higher yields. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to solvate the cation and increase the nucleophilicity of the alkoxide.

Field-Proven Protocol: Synthesis of Viloxazine

Viloxazine, a selective norepinephrine reuptake inhibitor, can be synthesized using this compound as a key starting material. The synthesis involves an initial O-alkylation followed by an intramolecular cyclization.

Step-by-Step Methodology:

-

Deprotonation: this compound is dissolved in a suitable polar aprotic solvent, such as DMF.

-

Alkoxide Formation: Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide.

-

Nucleophilic Attack: 2-chloro-N-methoxy-N-methylethanamine is added to the reaction mixture. The alkoxide attacks the electrophilic carbon, displacing the chloride ion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Workflow for the Synthesis of a Viloxazine Precursor

Caption: Williamson ether synthesis workflow for a key Viloxazine intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Mechanism: The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

-

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The second coupling partner is delivered to the palladium center.

-

Reductive Elimination: The desired product is formed, and the palladium(0) catalyst is regenerated.

Authoritative Insight: The choice of ligand on the palladium catalyst is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the oxidative addition and reductive elimination steps.

Field-Proven Protocol: Synthesis of a Key Intermediate for Reboxetine Analogues

Reboxetine is another norepinephrine reuptake inhibitor. Analogues of reboxetine can be synthesized using this compound in a Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: A reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Solvent Addition: A mixture of solvents, such as toluene and water, is added to dissolve the reactants and facilitate the reaction.

-

Heating: The reaction mixture is heated to a temperature typically between 80-100°C to drive the reaction to completion.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by flash chromatography.

Workflow for a Suzuki Cross-Coupling Reaction

Caption: Suzuki cross-coupling workflow for C-C bond formation.

Tabulated Data for Key Transformations

For ease of comparison, the following table summarizes typical reaction conditions for the key transformations discussed.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Williamson Ether Synthesis | Alkyl Halide | NaH | DMF | 0°C to RT | 70-90% | |

| Suzuki Coupling | Boronic Acid | Pd(PPh3)4 / K2CO3 | Toluene/H2O | 80-100°C | 65-85% |

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its orthogonal functional groups allow for a wide range of selective transformations, making it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery. The ability to perform both O-alkylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse molecular scaffolds. As the demand for novel and complex small molecules continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

References

-

Synthesis of Viloxazine. Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.139 (2002). [Link]

- Process for the preparation of Viloxazine and its hydrochloride salt.

-

The Buchwald-Hartwig Amination. Chemical Reviews, 2011, 111 (3), pp 1863–1964. [Link]

-

Design, synthesis, and biological evaluation of reboxetine analogues as norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18 (11), pp 3216-3220. [Link]

A Medicinal Chemist's Guide to 2-(p-Bromophenoxy)ethanol: A Versatile Scaffold for Drug Discovery

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. 2-(p-Bromophenoxy)ethanol emerges as a molecule of significant interest, positioned at the intersection of well-established preservative chemistry and the burgeoning field of halogenated marine natural products. This technical guide provides an in-depth analysis of this compound, not as an end-product, but as a versatile and highly tractable starting point for medicinal chemistry campaigns. We will dissect its structural attributes, propose data-driven hypotheses for its potential as both an antimicrobial and an anticancer lead, and provide detailed, field-proven protocols for its initial biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage underexplored chemical matter for next-generation therapeutics.

Part 1: The Molecular Profile of this compound

1.1. Structural Features and Synthetic Accessibility

This compound is a deceptively simple molecule whose value lies in its distinct and strategically positioned functional groups.[1] Its structure comprises three key motifs, each offering a vector for chemical modification:

-

The p-Bromophenyl Group: The bromine atom is a critical feature. It significantly influences the molecule's electronic properties and serves as a powerful handle for modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] In drug design, introducing a bromine atom can increase lipophilicity, enhance membrane permeability, and facilitate "halogen bonding," a non-covalent interaction that can improve binding affinity to biological targets.[2][3]

-

The Ether Linkage: This stable bond connects the aromatic and aliphatic portions of the molecule, providing a specific spatial arrangement that can be crucial for receptor interaction.

-

The Primary Alcohol: The terminal hydroxyl group is a versatile functional group, readily amenable to a wide range of transformations such as esterification, etherification, and oxidation, allowing for the straightforward attachment of diverse molecular fragments.[1][4]

Synthetically, the molecule is highly accessible, most commonly prepared via the Williamson ether synthesis, a robust and scalable reaction involving 4-bromophenol and a haloethanol precursor.[1] This straightforward synthesis makes it an economically viable starting material for library generation.

1.2. The Rationale for Medicinal Chemistry Exploration

The impetus for investigating this compound in a medicinal context is twofold, drawing from the established bioactivity of its core components:

-

The Phenoxyethanol Backbone: The parent compound, phenoxyethanol, is a globally approved preservative used extensively in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial properties against bacteria, yeast, and mold.[5][6][7][8][9] This established activity provides a strong rationale to suspect that halogenated derivatives may retain or even exceed this antimicrobial potential.

-

The Bromophenyl Moiety: Brominated phenols are abundant in marine organisms and represent a rich source of potent bioactive compounds.[2] Research has demonstrated that bromophenol derivatives possess significant antibacterial and anticancer activities.[10][11][12] For instance, the marine-derived 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[10][13] This precedent strongly suggests that the bromine atom on the this compound scaffold is a key feature for potential therapeutic efficacy.

Part 2: Potential Therapeutic Application I: Antimicrobial Agents

2.1. The Precedent and Hypothesis

Given the known germicidal properties of phenoxyethanol and the potent antibacterial effects of naturally occurring bromophenols, it is hypothesized that this compound could function as a novel antimicrobial agent. The combination of the membrane-disrupting potential of the phenoxy group with the enhanced lipophilicity conferred by the bromine atom could lead to a potent effect against a range of pathogenic microbes.[14] A related compound, para-bromophenoxyacetic acid, has demonstrated significant antimicrobial activity, reinforcing this hypothesis.[14]

2.2. Experimental Workflow for Antimicrobial Evaluation

A systematic, multi-stage approach is essential to characterize the antimicrobial potential of a new chemical entity. The workflow begins with a broad primary screen to determine inhibitory activity, followed by secondary assays to ascertain the nature of this inhibition (bactericidal vs. bacteriostatic).

Caption: Workflow for evaluating a novel antimicrobial compound.

2.3. Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantitatively measuring in vitro antimicrobial activity, conforming to guidelines from the Clinical and Laboratory Standard Institute (CLSI).[15][16]

I. Materials:

-

96-well U-bottom microplates

-

Test compound (this compound) stock solution in DMSO

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Positive control antibiotic (e.g., Gentamicin)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Resazurin dye solution (optional, for viability readout)

II. Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Working Inoculum Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the wells.

-

Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells, creating a total volume of 200 µL. c. Mix thoroughly and transfer 100 µL from the first column to the second, performing a 2-fold serial dilution across the plate. Discard the final 100 µL from the last column. This leaves 100 µL in each well with decreasing concentrations of the compound.

-

Inoculation: Add 100 µL of the working bacterial inoculum to each well. The final volume will be 200 µL.

-

Controls:

-

Positive Control: A row with a standard antibiotic (e.g., Gentamicin) serially diluted.

-

Negative Control (Sterility): Wells containing only CAMHB.

-

Growth Control: Wells containing CAMHB and the bacterial inoculum, but no compound.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

III. Illustrative Data Presentation:

| Well | Compound Conc. (µg/mL) | Bacterial Growth (Visual) |

| 1 | 128 | - |

| 2 | 64 | - |

| 3 | 32 | - |

| 4 | 16 | - (MIC) |

| 5 | 8 | + |

| 6 | 4 | + |

| 7 | 2 | + |

| 8 | 1 | + |

| 9 | Growth Control | + |

| 10 | Sterility Control | - |

Part 3: Potential Therapeutic Application II: Anticancer Agents

3.1. The Precedent and Hypothesis

The structural motif of bromophenol is found in numerous synthetic and natural compounds exhibiting anticancer activity.[11][17] Studies on bromophenol hybrids suggest a potential mechanism involving the induction of reactive oxygen species (ROS) within cancer cells, which triggers apoptosis (programmed cell death).[11] Furthermore, the 4-bromophenyl moiety has been identified as essential for the anticancer activity in other compound series.[18] Based on this, we hypothesize that this compound may exhibit selective cytotoxicity against cancer cell lines, potentially through ROS-mediated pathways.

3.2. Experimental Workflow for Cytotoxicity Evaluation

The evaluation of a potential anticancer agent follows a hierarchical screening funnel, starting with broad cytotoxicity screening against various cancer cell lines to identify initial hits and determine potency (IC₅₀). Subsequent assays then probe the mechanism of cell death.

Caption: Workflow for evaluating a novel anticancer compound.

3.3. Protocol: MTT Assay for Cellular Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[19] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[17][19]

I. Materials:

-

96-well flat-bottom microplates

-

Human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

II. Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Aspirate the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well. Incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution (DMSO) to each well. Gently pipette to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

III. Illustrative Data Presentation:

| Compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Control |

| 100 | 0.15 | 10% |

| 30 | 0.30 | 25% |

| 10 | 0.65 | 50% (IC₅₀) |

| 3 | 1.05 | 85% |

| 1 | 1.25 | 98% |

| 0 (Vehicle) | 1.30 | 100% |

| Blank | 0.05 | 0% |

Part 4: Synthetic Derivatization for Lead Optimization

The true potential of this compound lies in its utility as a modifiable scaffold.[1][4] Both the primary alcohol and the bromine atom are ideal handles for creating a focused library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key derivatization pathways for the this compound scaffold.

Part 5: Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for drug discovery. Its facile synthesis and strategically placed functional groups, combined with the strong biological precedent set by its structural components, make it an attractive scaffold for generating novel antimicrobial and anticancer agents. The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for the initial biological characterization of this compound and its future derivatives.

Future work should focus on synthesizing a focused library of analogues to establish clear SAR. Promising lead compounds identified through the described in vitro assays will require further investigation into their specific molecular targets, in vivo efficacy in animal models, and comprehensive ADME/Tox profiling to validate their therapeutic potential.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Quinn, C. L., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 11, 783823. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Van den Bossche, S., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. [Link]

-

Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

-

Ataman Kimya. (n.d.). The main use of phenoxyethanol. [Link]

-

ChemBK. (2024). 2-(2-Bromophenyl)-ethanol. [Link]

-

Ataman Kimya. (n.d.). PHENOXYETHANOL. [Link]

-

Maha Asia. (2025). Phenoxyethanol: What It Is, Benefits & Applications. [Link]

-

Tristar Intermediates. (2024). The Versatile Role of Phenoxyethanol in Product Formulations. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. [Link]

-

Al-Awthan, Y. S., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

-